5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione
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Overview
Description
5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione is a heterocyclic compound that features an isoquinoline core with a piperidine ring and hydroxy group attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoquinoline scaffold . This reaction is often catalyzed by transition metals or organocatalysts to enhance efficiency and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can optimize the production process, making it more sustainable and cost-effective .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The isoquinoline ring can be reduced under specific conditions to yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism by which 5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
3-(5-Hydroxy-1-oxoisoindolin-2-yl)piperidine-2,6-dione: Shares a similar isoindoline structure but differs in the substitution pattern.
N-isoindoline-1,3-diones: These compounds have a similar core structure and are used in various applications, including pharmaceuticals and organic synthesis.
Uniqueness
5-Hydroxy-3-(piperidin-1-yl)isoquinoline-7,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields .
Properties
CAS No. |
54753-67-2 |
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Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
5-hydroxy-3-piperidin-1-ylisoquinoline-7,8-dione |
InChI |
InChI=1S/C14H14N2O3/c17-11-7-12(18)14(19)10-8-15-13(6-9(10)11)16-4-2-1-3-5-16/h6-8,17H,1-5H2 |
InChI Key |
IJJKPJRHHYJFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C3C(=C2)C(=CC(=O)C3=O)O |
Origin of Product |
United States |
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